molecular formula C7H10O3 B14249329 2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)- CAS No. 303183-80-4

2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)-

Cat. No.: B14249329
CAS No.: 303183-80-4
M. Wt: 142.15 g/mol
InChI Key: NRYABLFNRBOMDT-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)- is an organic compound with the molecular formula C7H10O3 It is a derivative of cyclopentenone, featuring hydroxyl groups at the 2 and 3 positions, and an additional hydroxyethyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)- can be achieved through several methods. One common approach involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . This reaction typically requires a strong base such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar base-catalyzed reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclopentanol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)- involves its interaction with various molecular targets and pathways. For instance, it may activate redox-sensitive transcription factors such as nuclear factor-kappa B (NF-kappaB), which plays a central role in inflammation and aging processes by inducing pro-inflammatory genes . The compound’s hydroxyl groups allow it to participate in hydrogen bonding and other interactions that modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)- is unique due to the presence of both hydroxyl and hydroxyethyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

303183-80-4

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-hydroxy-3-(2-hydroxyethyl)cyclopent-2-en-1-one

InChI

InChI=1S/C7H10O3/c8-4-3-5-1-2-6(9)7(5)10/h8,10H,1-4H2

InChI Key

NRYABLFNRBOMDT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C1CCO)O

Origin of Product

United States

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